molecular formula C4H5BrF3NO B1606169 n-(2-Bromoethyl)-2,2,2-trifluoroacetamide CAS No. 75915-38-7

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Cat. No. B1606169
CAS RN: 75915-38-7
M. Wt: 219.99 g/mol
InChI Key: GKMSIJALDVKGQV-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide, also known as BTFEA, is an organofluorine compound and a versatile synthetic intermediate in organic synthesis. It is an important reagent used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. BTFEA has a wide range of applications in life science research and has been used in the synthesis of various compounds with therapeutic potential.

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

Copper-catalyzed N-formylation of amines using Ethyl bromodifluoroacetate as an N-formylating agent demonstrates the versatility of related compounds in synthesizing N-formamides from a variety of amines. This process showcases the potential for creating diverse amide functionalities in moderate to excellent yields, highlighting the utility in synthetic organic chemistry (Xiao-fang Li et al., 2018).

Nickel-Catalyzed Negishi Cross-Coupling

The development of nickel-catalyzed Negishi cross-coupling of bromodifluoroacetamides with arylzinc reagents underscores the importance of bromodifluoroacetamides in facilitating the synthesis of difluoromethylated aromatic compounds. This method is significant for its use in drug discovery and development due to its generality, cost-effectiveness, and the production of compounds with diverse aryl groups and amide moieties (A. Tarui et al., 2016).

19F NMR Studies of Proteins

The evaluation of chemical shift sensitivity in 19F NMR studies of proteins using trifluoromethyl tags, including derivatives similar to n-(2-Bromoethyl)-2,2,2-trifluoroacetamide, offers critical insights into the design of fluorine-labeled probes for studying protein structures and dynamics. Such research is pivotal for understanding protein conformations and interactions in a biological context (Libin Ye et al., 2015).

Synthesis of 18F-labelled Trifluoroacetamides

The novel procedure for nucleophilic 18F-fluorination of bromodifluoromethyl derivatives, leading to [18F]trifluoroacetamides, has substantial implications for radiopharmaceutical chemistry. The method facilitates the production of diverse [18F]trifluoroacetamides, showcasing the relevance of such compounds in developing diagnostic and therapeutic radiotracers (A. Gómez et al., 2016).

Deoxytrifluoromethylation of Alcohols

The use of phenyl bromodifluoroacetate in a Cu-catalyzed deoxytrifluoromethylation reaction of alcohols underlines the synthetic utility of bromodifluoroacetate derivatives in accessing biologically active molecules. This method streamlines the production of trifluoromethanes, which are valuable in medicinal chemistry, agriculture, and material science (Francisco de Azambuja et al., 2019).

properties

IUPAC Name

N-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMSIJALDVKGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303393
Record name n-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

CAS RN

75915-38-7
Record name NSC158135
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2-bromoethyl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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